molecular formula C17H17NO5 B2951481 N-(3-(furan-2-yl)-3-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1421451-54-8

N-(3-(furan-2-yl)-3-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2951481
CAS RN: 1421451-54-8
M. Wt: 315.325
InChI Key: GLGWOVMLWOTHHX-UHFFFAOYSA-N
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Description

The compound is a benzofuran derivative with a furan ring attached to the propyl side chain. Benzofurans and furans are aromatic heterocycles that are found in a variety of natural products and synthetic compounds . They are often used as building blocks in organic chemistry due to their reactivity and the variety of reactions they can undergo .


Molecular Structure Analysis

The compound contains a benzofuran moiety and a furan ring. Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. Furan is a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Furan rings can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The specific reactions that this compound can undergo would depend on the other functional groups present in the molecule.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

The furan moiety in the compound is a crucial building block in the synthesis of various pharmaceuticals. Its reactivity allows for the creation of complex molecules used in drug development. For example, furfural derivatives play a significant role in synthesizing compounds with potential pharmacological activities, such as antiviral, anti-inflammatory, and anticancer agents .

Isotope Labeling in Medicinal Chemistry

Isotope labeling is essential for tracking compounds, understanding metabolisms, or clarifying reaction mechanisms. The compound’s structure can be modified to include isotopic labels, such as deuterium, which can alter metabolism and improve pharmacokinetic or toxicological properties .

Anticancer Activity

Benzofuran derivatives have shown promise in anticancer research. The methoxy group and the carboxamide linkage in the compound can be modified to enhance its interaction with biological targets, potentially leading to the development of new anticancer drugs .

Antimicrobial Applications

Compounds containing furan and benzofuran rings have been reported to inhibit the growth of various microbes, including fungi like Candida albicans. This suggests that the compound could be used as a starting point for developing new antimicrobial agents .

Organic Synthesis

The compound can serve as an intermediate in organic synthesis, contributing to the formation of complex molecules. Its functional groups are reactive sites that can undergo various chemical transformations, making it a valuable tool for synthetic chemists .

Green Chemistry

Due to the possibility of deriving furfural from renewable resources, the compound aligns with the principles of green chemistry. It can be used to synthesize environmentally friendly materials, contributing to sustainable development efforts .

properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-14-5-2-4-11-10-15(23-16(11)14)17(20)18-8-7-12(19)13-6-3-9-22-13/h2-6,9-10,12,19H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGWOVMLWOTHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(furan-2-yl)-3-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide

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